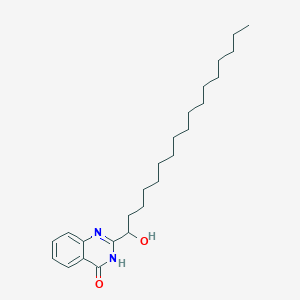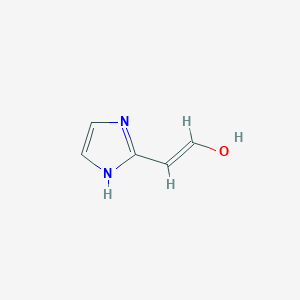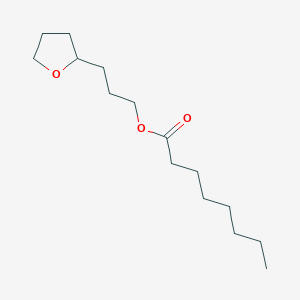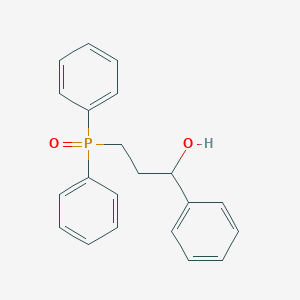
2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a long hydroxyheptadecyl side chain, which may influence its solubility and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of Hydroxyheptadecyl Chain: The hydroxyheptadecyl chain can be introduced via alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 2-(1-Oxoheptadecyl)quinazolin-4(3H)-one.
Reduction: Formation of 2-(1-Hydroxyheptadecyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of 2-(1-Chloroheptadecyl)quinazolin-4(3H)-one or 2-(1-Bromoheptadecyl)quinazolin-4(3H)-one.
Scientific Research Applications
2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyheptadecyl chain may enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Known for its anti-cancer properties as a PARP-1/2 inhibitor.
1H-Indazoles: Synthesized via Rh(III)-catalyzed C–H functionalization, known for their diverse biological activities.
Uniqueness
2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one is unique due to its long hydroxyheptadecyl side chain, which may impart distinct physicochemical properties and biological activities compared to other quinazolinone derivatives.
Properties
CAS No. |
917764-60-4 |
|---|---|
Molecular Formula |
C25H40N2O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-(1-hydroxyheptadecyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(28)24-26-22-19-17-16-18-21(22)25(29)27-24/h16-19,23,28H,2-15,20H2,1H3,(H,26,27,29) |
InChI Key |
SQOLXTJUDSOVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)



![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)

![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)






